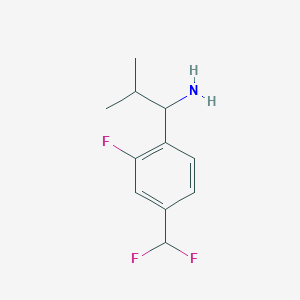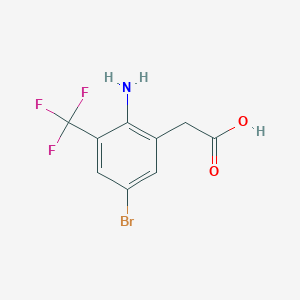
3-(4,4,4-Trifluorobutoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4,4-Trifluorobutoxy)benzaldehyde is an organic compound with the molecular formula C11H11F3O2 It is a benzaldehyde derivative where the benzene ring is substituted with a trifluorobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-Trifluorobutoxy)benzaldehyde typically involves the reaction of 4,4,4-trifluorobutanol with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with benzaldehyde . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4,4-Trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4,4,4-Trifluorobutoxy)benzoic acid.
Reduction: 3-(4,4,4-Trifluorobutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4,4,4-Trifluorobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluorobutoxy group can impart desirable properties to the final products.
Biology: The compound can be used in the development of new biochemical probes or as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-(4,4,4-Trifluorobutoxy)benzaldehyde depends on its specific application. In general, the trifluorobutoxy group can influence the compound’s reactivity and interaction with other molecules. For example, in biochemical applications, the trifluorobutoxy group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to the development of new drugs or diagnostic tools.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a trifluorobutoxy group.
3,4,5-Trifluorobenzaldehyde: Contains three fluorine atoms directly attached to the benzene ring.
4-(4,4,4-Trifluorobutoxy)benzaldehyde: Similar structure but with the trifluorobutoxy group in a different position on the benzene ring.
Uniqueness
3-(4,4,4-Trifluorobutoxy)benzaldehyde is unique due to the specific positioning of the trifluorobutoxy group, which can influence its chemical properties and reactivity. This unique structure can make it more suitable for certain applications compared to its analogs, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C11H11F3O2 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
3-(4,4,4-trifluorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)5-2-6-16-10-4-1-3-9(7-10)8-15/h1,3-4,7-8H,2,5-6H2 |
InChI-Schlüssel |
VKUZNGHQUXHQFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)





![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)


